molecular formula C22H13Cl2NOS B407140 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B407140
M. Wt: 410.3g/mol
InChI Key: WQXWAFMYHQNXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzoindeno thiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoindeno core: This step involves the cyclization of a suitable precursor to form the benzoindeno structure.

    Introduction of the thiazepine ring: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.

    Attachment of the dichlorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazepine derivatives.

    Substitution: Formation of substituted thiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to specific receptors: This compound may bind to certain receptors on the cell surface, leading to a cascade of intracellular signaling events.

    Inhibition of enzymes: It may inhibit the activity of specific enzymes involved in critical biological processes.

    Modulation of gene expression: This compound may influence the expression of genes involved in cell growth and survival.

Comparison with Similar Compounds

6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be compared with other similar compounds, such as:

  • 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
  • 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-thione

These compounds share a similar core structure but differ in the functional groups attached to the thiazepine ring. The unique properties of this compound make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H13Cl2NOS

Molecular Weight

410.3g/mol

IUPAC Name

11-(2,3-dichlorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H13Cl2NOS/c23-15-9-5-8-14(19(15)24)22-18-20(12-6-1-2-7-13(12)21(18)26)25-16-10-3-4-11-17(16)27-22/h1-11,18,22H

InChI Key

WQXWAFMYHQNXKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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